molecular formula C5H3Cl2NO2S B1438336 2-Chloropyridine-4-sulfonyl chloride CAS No. 1000933-25-4

2-Chloropyridine-4-sulfonyl chloride

Cat. No. B1438336
M. Wt: 212.05 g/mol
InChI Key: YQKSHKJJXUAFAN-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-sulfonyl chloride is a derivative of 2-Chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .


Synthesis Analysis

The synthesis of 2-Chloropyridine-4-sulfonyl chloride involves several stages. The process generally entails passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, heating the mixture to temperatures of about 100 to about 120° C, removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation, taking up the residue with an organic solvent, and distilling the liquid phase in a vacuum .


Molecular Structure Analysis

The molecular structure of 2-Chloropyridine-4-sulfonyl chloride is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO). The warped structure with C1 symmetry of cationic 2-Chloropyridine-4-sulfonyl chloride is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .


Chemical Reactions Analysis

2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .

Scientific Research Applications

2-Chloropyridine-4-sulfonyl chloride is a chemical compound with potential applications in various scientific research areas. While the direct studies on 2-Chloropyridine-4-sulfonyl chloride are limited, its structural and functional relevance can be inferred from research on similar sulfonyl chlorides and sulfonamides, highlighting its importance in organic synthesis, medicinal chemistry, and environmental science.

Organic Synthesis and Chemical Reactions

Sulfonyl chlorides, including compounds like 2-Chloropyridine-4-sulfonyl chloride, play a critical role in organic synthesis, offering pathways to create diverse chemical structures. For instance, CF3SO2Cl is utilized for trifluoromethylation, showcasing the versatility of sulfonyl chlorides in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds under specific conditions (Chachignon, Guyon, & Cahard, 2017). This highlights the potential of 2-Chloropyridine-4-sulfonyl chloride in similar synthetic applications.

Medicinal Chemistry and Drug Development

In medicinal chemistry, sulfonamides, which can be derived from sulfonyl chlorides, are significant due to their broad range of biological activities. They have been explored for their antibacterial, antifungal, antiparasitic, and antitumor properties, underlining the importance of sulfonyl chloride derivatives in the development of new pharmaceuticals (Azevedo-Barbosa et al., 2020). This suggests 2-Chloropyridine-4-sulfonyl chloride could be a precursor in synthesizing bioactive molecules with potential therapeutic applications.

Environmental Science and Water Treatment

In the context of environmental science, the study of sulfonyl chlorides and related compounds contributes to understanding the treatment and degradation of contaminants. For example, electrochemical processes have been examined for removing organic and inorganic contaminants, highlighting the role of chloride-based electrolytes (Radjenovic & Sedlak, 2015). Although indirectly related, this research area suggests potential environmental applications of 2-Chloropyridine-4-sulfonyl chloride, especially in designing novel water treatment solutions.

Safety And Hazards

2-Chloropyridine-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-chloropyridine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSHKJJXUAFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655770
Record name 2-Chloropyridine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine-4-sulfonyl chloride

CAS RN

1000933-25-4
Record name 2-Chloropyridine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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